molecular formula C8H6N2O B1171832 Cinnoline 1-oxide CAS No. 1125-61-7

Cinnoline 1-oxide

Cat. No.: B1171832
CAS No.: 1125-61-7
M. Wt: 146.15 g/mol
InChI Key: YNDAWBZMLMCINM-UHFFFAOYSA-N
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Description

Cinnoline 1-oxide is an organic compound belonging to the class of N-heterocyclic compounds It is a derivative of cinnoline, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring this compound is characterized by the presence of an oxygen atom bonded to the nitrogen atom at the first position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnoline 1-oxide can be synthesized through several methods. One common approach involves the oxidation of cinnoline using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products. Industrial production also emphasizes the importance of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: Cinnoline 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of cinnoline 1,2-dioxide.

    Reduction: Reduction reactions can convert this compound back to cinnoline.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms of the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkylamines, halogens.

Major Products:

    Oxidation: Cinnoline 1,2-dioxide.

    Reduction: Cinnoline.

    Substitution: 3-alkylaminocinnolines, 4-alkylaminocinnolines.

Scientific Research Applications

Cinnoline 1-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cinnoline 1-oxide involves its interaction with various molecular targets. The presence of the oxygen atom in the 1-oxide form enhances its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cinnoline 1-oxide can be compared with other similar compounds such as:

    Cinnoline: The parent compound without the oxygen atom at the first position.

    Cinnoline 2-oxide: An isomer with the oxygen atom bonded to the nitrogen at the second position.

    Quinoxaline: A related N-heterocyclic compound with a different ring structure.

    Quinazoline: Another N-heterocyclic compound with distinct chemical properties.

Properties

IUPAC Name

1-oxidocinnolin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-8-4-2-1-3-7(8)5-6-9-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDAWBZMLMCINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=[N+]2[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1125-61-7
Record name Cinnoline, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1125-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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